![molecular formula C18H24O2 B13711226 3beta-Hydroxy-estra-4,9-dien-17-one](/img/structure/B13711226.png)
3beta-Hydroxy-estra-4,9-dien-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-estra-4,9-dien-17-one typically involves the reduction of a precursor compound under specific conditions. One method involves using a compound as a substrate and subjecting it to a reduction reaction in the presence of a hydrogen donor, a coenzyme, a cosolvent, and carbonyl reductase .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3beta-Hydroxy-estra-4,9-dien-17-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen donors, coenzymes, and carbonyl reductase for reduction reactions . Specific conditions such as temperature, pressure, and solvent choice can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield 17beta-hydroxy-estra-4,9-dien-3-one .
Wissenschaftliche Forschungsanwendungen
3beta-Hydroxy-estra-4,9-dien-17-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other steroidal compounds.
Biology: In studies related to steroid metabolism and function.
Medicine: As a research tool to understand the effects of steroidal compounds on biological systems.
Industry: In the development of new steroidal drugs and therapies.
Wirkmechanismus
The mechanism of action of 3beta-Hydroxy-estra-4,9-dien-17-one involves its interaction with specific molecular targets and pathways. It acts as a precursor or intermediate in the synthesis of other steroidal compounds, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estra-4,9-dien-17-one: A closely related compound with similar chemical properties.
17beta-Hydroxy-estra-4,9-dien-3-one: Another related compound formed through reduction reactions.
Uniqueness
3beta-Hydroxy-estra-4,9-dien-17-one is unique due to its specific structure and the presence of a hydroxyl group at the 3beta position. This structural feature influences its chemical reactivity and biological activity, making it a valuable compound for research purposes .
Eigenschaften
Molekularformel |
C18H24O2 |
---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(3S,8S,13S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12-,15+,16?,18-/m0/s1 |
InChI-Schlüssel |
QDFACJJKOZIYTJ-UDOSGHBDSA-N |
Isomerische SMILES |
C[C@]12CCC3=C4CC[C@@H](C=C4CC[C@H]3C1CCC2=O)O |
Kanonische SMILES |
CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.